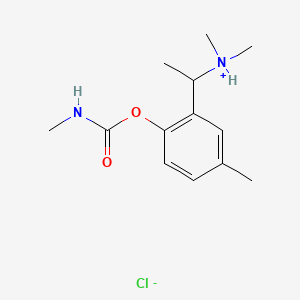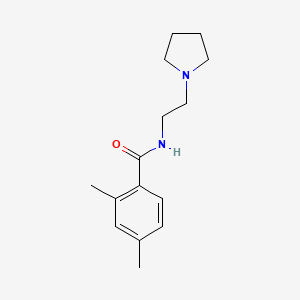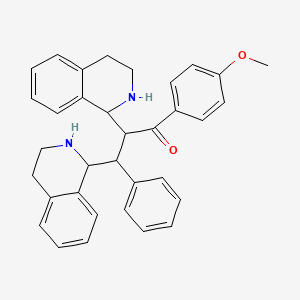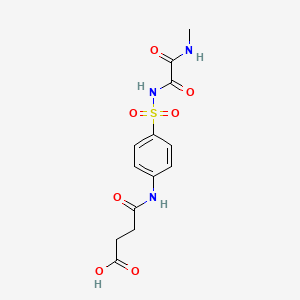
N,N-Bis(2-acryloxyethyl)-4-acryloxybutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[1-Oxo-4-[(1-oxoallyl)oxy]butyl]imino]di-2,1-ethanediyl diacrylate is a heterocyclic organic compound with the molecular formula C₁₇H₂₃NO₇ and a molecular weight of 353.37 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes multiple acrylate groups and an imino linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[1-Oxo-4-[(1-oxoallyl)oxy]butyl]imino]di-2,1-ethanediyl diacrylate typically involves the reaction of acrylate derivatives with imino compounds under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
the synthesis process in a laboratory setting can be scaled up for industrial production by optimizing reaction conditions and using larger quantities of reactants .
Chemical Reactions Analysis
Types of Reactions
[[1-Oxo-4-[(1-oxoallyl)oxy]butyl]imino]di-2,1-ethanediyl diacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The acrylate groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
[[1-Oxo-4-[(1-oxoallyl)oxy]butyl]imino]di-2,1-ethanediyl diacrylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [[1-Oxo-4-[(1-oxoallyl)oxy]butyl]imino]di-2,1-ethanediyl diacrylate involves its ability to undergo polymerization and form stable complexes with other molecules . The acrylate groups in the compound can participate in radical polymerization reactions, leading to the formation of cross-linked polymer networks . Additionally, the imino linkage allows the compound to interact with various biomolecules, making it useful in drug delivery and other biomedical applications .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-acryloyloxyethyl)-4-acryloyloxybutyramide
- 2-Propenoic acid, (1-oxo-4-((1-oxo-2-propenyl)oxy)butyl)imino)di-2,1-ethanediyl ester
Uniqueness
[[1-Oxo-4-[(1-oxoallyl)oxy]butyl]imino]di-2,1-ethanediyl diacrylate is unique due to its combination of multiple acrylate groups and an imino linkage, which provides it with distinct reactivity and versatility in various chemical reactions . This makes it particularly valuable in the development of advanced materials and biomedical applications .
Properties
CAS No. |
66028-34-0 |
|---|---|
Molecular Formula |
C17H23NO7 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
[4-[bis(2-prop-2-enoyloxyethyl)amino]-4-oxobutyl] prop-2-enoate |
InChI |
InChI=1S/C17H23NO7/c1-4-15(20)23-11-7-8-14(19)18(9-12-24-16(21)5-2)10-13-25-17(22)6-3/h4-6H,1-3,7-13H2 |
InChI Key |
ORNSXZLDJNNTIO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCC(=O)N(CCOC(=O)C=C)CCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


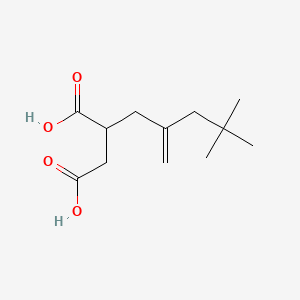
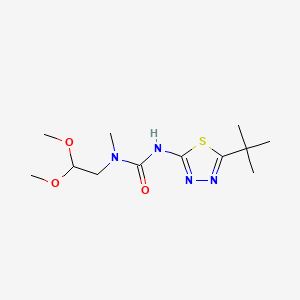
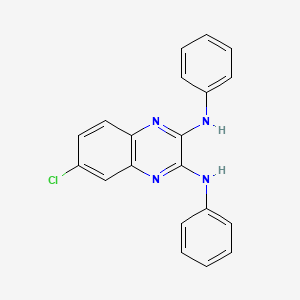

![1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B13770907.png)
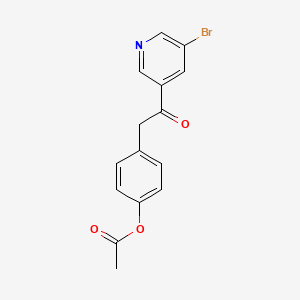
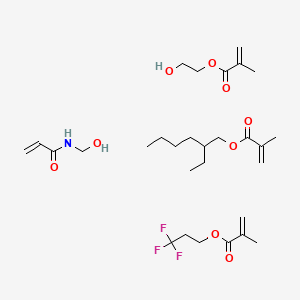

![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)
